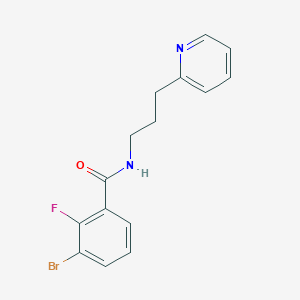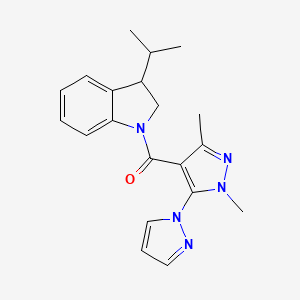![molecular formula C17H16F3N3O B6716488 (3-Propan-2-yl-2,3-dihydroindol-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone](/img/structure/B6716488.png)
(3-Propan-2-yl-2,3-dihydroindol-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Propan-2-yl-2,3-dihydroindol-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole moiety linked to a pyrimidine ring, both of which are functionalized with different substituents, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propan-2-yl-2,3-dihydroindol-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyrimidine ring through a series of coupling reactions. Key steps often include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Coupling with Pyrimidine: The indole derivative is then coupled with a pyrimidine precursor using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Propan-2-yl-2,3-dihydroindol-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindoles.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields oxindoles, while reduction of the pyrimidine ring can produce dihydropyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (3-Propan-2-yl-2,3-dihydroindol-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Propan-2-yl-2,3-dihydroindol-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these proteins, inhibiting or activating their function. This interaction can trigger various cellular pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(3-Propan-2-yl-2,3-dihydroindol-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone: shares similarities with other indole and pyrimidine derivatives, such as:
Uniqueness
What sets this compound apart is its combined structural features of both indole and pyrimidine rings, along with the trifluoromethyl group. This unique combination enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
(3-propan-2-yl-2,3-dihydroindol-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c1-10(2)13-9-23(14-6-4-3-5-12(13)14)15(24)11-7-21-16(22-8-11)17(18,19)20/h3-8,10,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXBWPQTGPRHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C2=CC=CC=C12)C(=O)C3=CN=C(N=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6716409.png)
![1-Cyclohexyl-5-[1-(3-methylphenyl)sulfonylethyl]tetrazole](/img/structure/B6716415.png)

![5-[1-[1-(3,4-Dichlorophenyl)ethylsulfonyl]ethyl]-1-methyltetrazole](/img/structure/B6716436.png)
![N-[(5-carbamoyloxolan-2-yl)methyl]-2,3-dimethylpiperidine-1-carboxamide](/img/structure/B6716442.png)
![3-chloro-4-[4-(2-oxo-1H-pyridine-4-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B6716443.png)
![4-[(E)-2-(1,5-dimethylpyrazol-4-yl)ethenyl]pyridine-3-carbonitrile](/img/structure/B6716449.png)
![3-chloro-4-[4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B6716454.png)

![2-methyl-N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B6716476.png)
![N'-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide](/img/structure/B6716477.png)
![N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]pyrazine-2-carboxamide](/img/structure/B6716479.png)
![2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-(2-methylpropoxy)phenyl]acetamide](/img/structure/B6716486.png)
